molecular formula C20H22N4O3S B2950716 5-Cyclopentylsulfanyl-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872838-26-1

5-Cyclopentylsulfanyl-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2950716
CAS RN: 872838-26-1
M. Wt: 398.48
InChI Key: FYNLDLOTNVFCPS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimido[4,5-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The pyrimido[4,5-d]pyrimidine core is a bicyclic system, containing two nitrogen atoms and four carbon atoms in the ring .


Synthesis Analysis

While the specific synthesis of this compound isn’t available, pyrimido[4,5-d]pyrimidines can be synthesized from α,α-ketene dithioacetals . The synthetic approaches of these types of compounds provide an innovative molecular framework to the designing of new active heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimido[4,5-d]pyrimidine core, with additional functional groups attached at specific positions. These include a cyclopentylsulfanyl group, a methoxyphenyl group, and two methyl groups .

Scientific Research Applications

PARP-1 Inhibitors

Poly (ADP-ribose) polymerases-1 (PARP-1) are involved in DNA repair damage. PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . Pyrimido[4,5-d]pyrimidine-2,4-dione derivatives have been synthesized as potential inhibitors against PARP-1 .

Antitumor Activity

The synthesized pyrimido[4,5-d]pyrimidine-2,4-dione derivatives have been examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . Some compounds showed promising activity where they emerged as potent PARP-1 inhibitors and exhibited high cytotoxicity against MCF-7 .

Antimicrobial Agent

Pyrimido[4,5-d]pyrimidine derivatives have been synthesized and investigated for their antibacterial and antifungal activity . The novel pyrimidine derivatives exhibited broad-spectrum antimicrobial activity with a varied zone of inhibition .

In-vitro Cytotoxicity

The synthesized pyrimido[4,5-d]pyrimidine derivatives have been screened for their in-vitro cytotoxic efficacy against normal Vero cells and cancerous Caco-2 cells . Data showed that the biological activities were concentration-dependent .

Targeting Cancerous Cells

Data of in-vitro cytotoxicity confirm the efficiency of selected novel pyrimidine derivatives to target Caco-2 cancerous cells at low concentrations more than Vero normal cells .

Synthesis of Novel Heterocyclic Compounds

Pyrimido[4,5-d]pyrimidine derivatives have been used in the synthesis of novel heterocyclic compounds containing pyrimido[4,5-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrimido[4,5-b]quinoline .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as the development of new synthetic methods for its preparation .

properties

IUPAC Name

5-cyclopentylsulfanyl-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-23-17-15(19(25)24(2)20(23)26)18(28-12-8-4-5-9-12)22-16(21-17)13-10-6-7-11-14(13)27-3/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNLDLOTNVFCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SC4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopentylsulfanyl-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

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